(RS)-3,5-DHPG

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Dihydropyridine (DHP) is a crucial scaffold in pharmaceutical research, with the synthesis of 1,2- and 1,4-dihydropyridines leading to several drug molecules and natural products. Various methodologies, including asymmetric synthesis and chiral resolution, are employed for the synthesis of enantiopure DHPs (Sharma & Singh, 2017).

Molecular Structure Analysis

Research on the molecular structure of DHP derivatives emphasizes their biological activity across a broad range of targets, highlighting the importance of the nitrogen-containing six-membered cyclic ring as a central moiety. This focus on DHP is driven by its significant pharmacological activities and the variety of synthetic efforts to create new drug candidates incorporating DHP subunits (Garapati et al., 2023).

Applications De Recherche Scientifique

Modulation of Synaptic Transmission and Plasticity

(RS)-3,5-Dihydroxyphenylglycine (DHPG) has been extensively studied for its role in modulating synaptic transmission and plasticity, particularly in the hippocampus. Palmer et al. (1997) discovered that DHPG can induce long-term depression (LTD) of synaptic transmission in the CA1 region of the hippocampus (Palmer et al., 1997). Similarly, Huber et al. (2001) demonstrated that DHPG-induced LTD is a saturable form of synaptic plasticity, dependent on mGluR5 and distinct from NMDA receptor-dependent LTD (Huber et al., 2001).

Neurophysiological Studies

DHPG has been used to explore the neurophysiological responses in various brain regions. Lorrain et al. (2002) found that intrathecal administration of DHPG in rats evokes local glutamate release and spontaneous nociceptive behaviors, highlighting its potential involvement in nociceptive processing (Lorrain et al., 2002).

Investigating Molecular Mechanisms

Research has also focused on understanding the molecular mechanisms behind DHPG's effects. Fitzjohn et al. (2001) used various electrophysiological techniques to investigate the Ca2+ dependence and locus of expression of DHPG-induced LTD, contributing to a deeper understanding of calcium signaling in synaptic modulation (Fitzjohn et al., 2001).

Applications in Pain and Sensory Processing

DHPG's role in pain and sensory processing has been a significant area of interest. For example, Fisher and Coderre (1998) explored how DHPG can induce allodynia and hyperalgesia in rats, suggesting its role in pain pathways (Fisher & Coderre, 1998).

Neurodevelopmental Disorder Research

Gogliotti et al. (2016) investigated the effects of DHPG in a mouse model of Rett syndrome, showing that mGlu5 positive allosteric modulation can normalize synaptic plasticity defects and motor phenotypes, offering insights into therapeutic approaches for neurodevelopmental disorders (Gogliotti et al., 2016).

Mécanisme D'action

- In preclinical models, “(RS)-3,5-DHPG” reduces tumor growth, sensitizes tumor cells to apoptosis, and downregulates pro-metastatic genes .

- “(RS)-3,5-DHPG” exists as a prodrug that undergoes dephosphorylation upon administration in the stomach, intestines, kidneys, and blood. This conversion activates its active form, psilocin .

Target of Action

Mode of Action

Pharmacokinetics

Result of Action

Propriétés

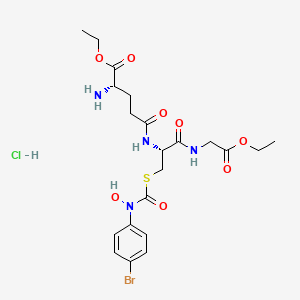

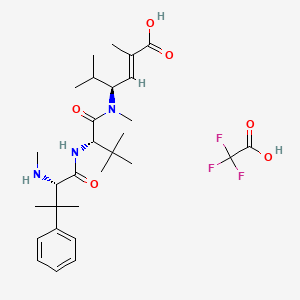

| { "Design of the Synthesis Pathway": "The synthesis pathway for (RS)-3,5-DHPG involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,4-dioxo-5-hexenoic acid", "L-glutamic acid", "Diethyl oxalate", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Conversion of 2,4-dioxo-5-hexenoic acid to ethyl 2,4-dioxo-5-hexenoate using diethyl oxalate and sodium hydroxide in ethanol.", "Step 2: Conversion of ethyl 2,4-dioxo-5-hexenoate to ethyl (RS)-2-amino-5-oxo-hexanoate using L-glutamic acid and hydrochloric acid in ethanol.", "Step 3: Conversion of ethyl (RS)-2-amino-5-oxo-hexanoate to (RS)-3,5-DHPG using sodium hydroxide and water in ethanol." ] } | |

Numéro CAS |

19641-83-9 |

Nom du produit |

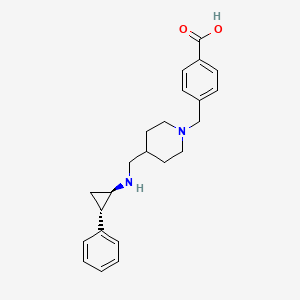

(RS)-3,5-DHPG |

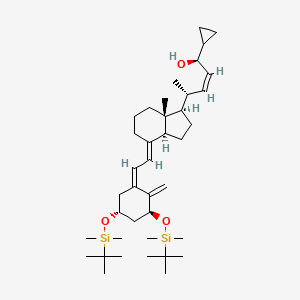

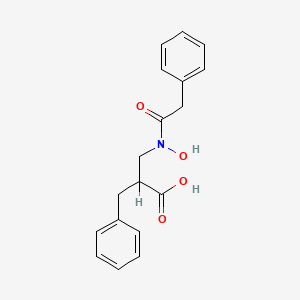

Formule moléculaire |

C8H9NO4 |

Poids moléculaire |

183.16 |

Synonymes |

2-amino-2-(3,5-dihydroxyphenyl)acetic acid |

Origine du produit |

United States |

Q & A

Q1: How does (RS)-3,5-DHPG interact with its target and what are the downstream effects?

A1: (RS)-3,5-DHPG acts as a selective agonist for group I mGluRs, primarily targeting mGluR1 and mGluR5 subtypes [, ]. Activation of these receptors, which are G protein-coupled receptors, typically leads to the stimulation of phospholipase C, ultimately increasing intracellular calcium levels and activating various downstream signaling pathways []. This activation plays a role in synaptic plasticity, neuronal excitability, and other physiological processes.

Q2: Does (RS)-3,5-DHPG affect seizure activity differently depending on the experimental conditions?

A2: Research suggests that (RS)-3,5-DHPG may exert contrasting effects on seizure activity depending on the specific experimental setup. In a study involving a disinhibited CA1 minislice model [], (RS)-3,5-DHPG surprisingly prevented the induction and reversed a specific component of seizure-like activity through a mechanism independent of group I mGluRs. This finding highlights the complex and context-dependent actions of (RS)-3,5-DHPG on neuronal excitability.

Q3: Does (RS)-3,5-DHPG play a role in the anticonvulsant effects of other compounds?

A3: Interestingly, (RS)-3,5-DHPG was found to antagonize the anticonvulsant effect of (RS)-1-aminoindan-1,5-dicarboxylic acid (AIDA) in a study investigating pentetrazol-induced kindled seizures in mice []. This suggests that the activation of group I mGluRs by (RS)-3,5-DHPG might counteract the anticonvulsant mechanism of AIDA, potentially involving GABAergic pathways.

Q4: Are there any known differences in the effects of (RS)-3,5-DHPG across different brain regions?

A4: While research often focuses on specific brain regions, one study examining high-affinity GTPase activity found that (RS)-3,5-DHPG did not show significant activity in rat hippocampal and striatal membranes []. This suggests that the effects of (RS)-3,5-DHPG might be brain region-specific and highlights the importance of considering the anatomical context when studying this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Orn8]-Urotensin II](/img/structure/B1139498.png)